10-Pahsa

描述

准备方法

合成路线和反应条件

10-PAHSA 的合成涉及棕榈酸与 10-羟基硬脂酸的酯化反应。 该反应通常需要使用催化剂和合适的溶剂来促进酯化过程 . 反应条件通常包括:

催化剂: 酸性催化剂,例如硫酸或对甲苯磺酸。

溶剂: 有机溶剂,例如二氯甲烷或甲苯。

温度: 反应通常在升高的温度下进行,约为 60-80°C。

时间: 反应时间可能会有所不同,但通常在几个小时到一夜之间。

工业生产方法

This compound 的工业生产可能涉及类似的酯化过程,但规模更大。 这将需要:

大型反应器: 用于处理增加的反应物量。

高效混合系统: 确保反应条件均匀。

提纯系统: 例如蒸馏或色谱法,用于分离和提纯最终产物。

化学反应分析

反应类型

10-PAHSA 可以进行各种化学反应,包括:

氧化: this compound 中的羟基可以被氧化形成酮或羧酸。

还原: 酯键可以被还原形成相应的醇。

取代: 在适当的条件下,酯基可以被其他官能团取代。

常用试剂和条件

氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。

还原: 通常使用氢化锂铝 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等试剂。

取代: 可以在碱的存在下使用胺或硫醇等亲核试剂。

主要产物

氧化: 形成酮或羧酸。

还原: 形成伯醇或仲醇。

取代: 形成酰胺或硫酯。

科学研究应用

10-PAHSA 具有广泛的科学研究应用,包括:

化学: 用作研究酯化和脂类化学的模型化合物。

生物学: 研究其在代谢途径中的作用及其对葡萄糖耐量和胰岛素分泌的影响.

医学: 探索其在治疗代谢综合征、糖尿病和炎症方面的潜在治疗作用.

工业: 在脂类药物和营养保健品的开发中具有潜在的应用。

作用机制

10-PAHSA 发挥作用的机制涉及多个分子靶点和途径:

葡萄糖耐量: This compound 通过增强胰岛素分泌和敏感性来改善葡萄糖耐量.

抗炎作用: 它通过调节炎症细胞因子和信号通路的活性来减少炎症.

代谢途径: 它参与脂类代谢和能量稳态,影响与这些过程相关的基因表达.

相似化合物的比较

10-PAHSA 在 FAHFA 中是独一无二的,因为它将棕榈酸特异性酯化到 10-羟基硬脂酸上。 类似的化合物包括:

9-PAHSA: 另一种具有类似抗糖尿病和抗炎特性的 FAHFA.

12-PAHSA: 羟基位置不同,这可能会影响其生物活性.

13-PAHSA: 另一种具有潜在治疗作用的异构体.

这些化合物在结构上具有相似性,但在生物活性及其治疗潜力方面可能存在差异。

生物活性

10-PAHSA (10-Phenyloctanoic Acid) is a member of the family of fatty acid esters known as FAHFAs (Fatty Acid Hydroxy Fatty Acids), which have garnered attention for their diverse biological activities, particularly in metabolic and immune functions. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is characterized by its unique structure that includes a phenyl group, which influences its biological properties. It has been shown to interact with various cellular pathways, particularly those involved in insulin signaling and inflammation.

Insulin Sensitivity and Glucose Metabolism

This compound has been demonstrated to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic islets from both non-diabetic and type 2 diabetic individuals. In animal models, administration of this compound has resulted in improved glucose tolerance and insulin sensitivity without affecting body weight. Specifically, studies indicate:

- Increased GSIS : this compound enhances the secretion of insulin in response to glucose stimulation.

- Improved Insulin Sensitivity : In high-fat diet-fed mice, this compound administration improved systemic and hepatic insulin sensitivity .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by attenuating the release of pro-inflammatory cytokines in immune cells. This effect may be mediated through its action on G protein-coupled receptors, particularly GPR40, which plays a role in modulating inflammatory responses .

The biological effects of this compound are attributed to several mechanisms:

- Activation of GPR40 : This receptor mediates the beneficial effects on insulin secretion and has been implicated in the regulation of inflammation.

- Modulation of Lipolysis : By enhancing insulin action, this compound helps suppress lipolysis in adipose tissue, contributing to improved metabolic profiles .

- Adipocyte Differentiation : In human preadipocytes, this compound promotes differentiation, which may enhance metabolic health by improving adipose tissue function .

Data Table: Summary of Biological Activities

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Diabetes Management : In a controlled study involving aged mice on a high-fat diet, administration of this compound led to significant improvements in glucose tolerance tests compared to control groups .

- Cognitive Function : Another study indicated that 9-PAHSA (closely related to this compound) improved cognitive impairments associated with diabetes in mouse models, suggesting potential neuroprotective effects .

- Adipose Tissue Dysfunction : Research has shown that low levels of PAHSAs correlate with markers of adipose tissue dysfunction, indicating that increasing PAHSA levels could be beneficial for metabolic health .

属性

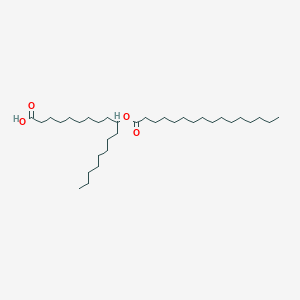

IUPAC Name |

10-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHRDGWHIDFWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269552 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1636134-73-0 | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/10-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。